2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
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Overview
Description
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a complex organic compound with a unique structure that combines a chlorophenyl group, a nicotinaldehyde moiety, and a fluorobenzyl oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde, which is then reacted with o-(3-fluorobenzyl)hydroxylamine to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde: Lacks the fluorobenzyl oxime group.
2-((4-Chlorophenyl)sulfanyl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of nicotinaldehyde.
2-((4-Chlorophenyl)sulfanyl)acetophenone: Contains an acetophenone group instead of nicotinaldehyde.
Uniqueness
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is unique due to the presence of both the nicotinaldehyde and fluorobenzyl oxime groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-6-8-18(9-7-16)25-19-15(4-2-10-22-19)12-23-24-13-14-3-1-5-17(21)11-14/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYMMKFFBNDRA-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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